![molecular formula C21H15N3O4S B3398915 (E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 1021263-23-9](/img/structure/B3398915.png)
(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a cyanovinyl group, and an amino benzoate group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzo[d][1,3]dioxol-5-yl group and the thiazol-2-yl group would contribute to the planarity of the molecule, while the cyanovinyl group could introduce some degree of polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, and the cyanovinyl group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Flavoring Substance
This compound has been evaluated by the EFSA Panel on Food Additives and Flavourings (FAF) as a new flavoring substance . It is chemically synthesized and intended to be used as a flavoring substance in specific categories of food . However, it is not intended to be used in beverages .
Antitumor Activities
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which are structurally similar to the compound , have been synthesized and evaluated for their antitumor activities . Some of these compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Chemical Synthesis
The compound has not been reported to occur naturally and is chemically synthesized . It could be used in the development of new synthetic routes and methodologies.
Precursor in Alkaloid Synthesis
Similar compounds have been used as key precursors for the development of alternative routes for the total synthesis of alkaloids . For example, (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one has been used in the synthesis of the alkaloid Graveoline .
Food Safety and Quality
The compound has been evaluated by the Food and Agriculture Organization for its safety and quality . It is practically insoluble or insoluble, soluble in ethanol, and has a savoury aroma .
Dental Products
The EFSA Panel concluded that the combined exposure to the compound from its use as a food flavoring substance and from its presence in toothpaste is not of safety concern .
Future Directions
properties
IUPAC Name |
methyl 4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-26-21(25)13-2-5-16(6-3-13)23-10-15(9-22)20-24-17(11-29-20)14-4-7-18-19(8-14)28-12-27-18/h2-8,10-11,23H,12H2,1H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPZILFFQDMFIP-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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